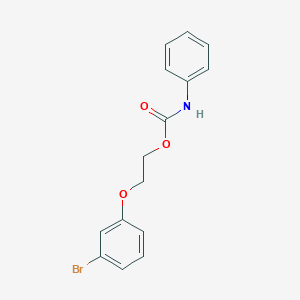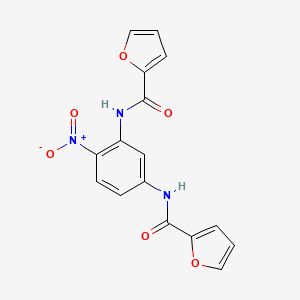
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BRD0705, is a chemical compound with potential applications in scientific research. This compound belongs to the class of small molecules and has a molecular weight of 376.2 g/mol. The purpose of
Mécanisme D'action
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is believed to inhibit the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide are not well understood. However, it is believed that this compound may have anti-cancer properties by inhibiting the activity of BET proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is that it has potential anti-cancer properties. This makes it a promising compound for cancer research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide. These include:
1. Investigation of the anti-cancer properties of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in vivo, using animal models.
2. Development of more potent and selective BET inhibitors based on the structure of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
3. Investigation of the potential use of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in combination with other anti-cancer drugs.
4. Study of the toxicity and pharmacokinetics of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in order to determine its suitability for use in humans.
5. Investigation of the potential use of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in the treatment of other diseases, such as inflammatory disorders.
In conclusion, N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, or N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While the biochemical and physiological effects of this compound are not well understood, it is believed to have anti-cancer properties by inhibiting the activity of BET proteins. Future research should focus on investigating the anti-cancer properties of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in vivo, developing more potent and selective BET inhibitors, and studying the toxicity and pharmacokinetics of this compound.
Méthodes De Synthèse
The synthesis of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps. First, 4-bromo-3,5-dimethylphenol is reacted with allyl bromide in the presence of a base to form 4-bromo-3,5-dimethylphenyl allyl ether. This ether is then reacted with chloroacetyl chloride in the presence of a base to form N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been identified as a potential inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer properties, and N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide may have similar effects.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-4-5-15-12(16)8-17-11-6-9(2)13(14)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLECIGGOCBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(prop-2-en-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)

![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)


![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)

![4-methyl-1-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5151825.png)
![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)